molecular formula H4O6SSi2 B14630670 CID 78070287

CID 78070287

Cat. No.: B14630670
M. Wt: 188.27 g/mol
InChI Key: KSMDMYMLTKHURU-UHFFFAOYSA-N
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Description

CID 78070287 is a chemical compound cataloged in PubChem, a public repository for chemical structures and biological activities.

Properties

Molecular Formula

H4O6SSi2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/H2O4S.2HOSi/c1-5(2,3)4;2*1-2/h(H2,1,2,3,4);2*1H

InChI Key

KSMDMYMLTKHURU-UHFFFAOYSA-N

Canonical SMILES

O[Si].O[Si].OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 78070287 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

CID 78070287 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

CID 78070287 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78070287 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Analytical Insights

  • Analytical Characterization : The compound was analyzed using gas chromatography-mass spectrometry (GC-MS) (Figure 1(B)) and identified via mass spectral matching (Figure 1(D)), which provides fragmentation patterns indicative of its structural backbone .

Isolation and Applications CID 78070287 is isolated through vacuum distillation of CIEO, a method optimized for separating thermally labile compounds.

Comparison with Structurally Similar Compounds

Structural Analogues from PubChem

Table 1 compares this compound with compounds sharing structural or functional similarities, as referenced in and other sources.

PubChem CID Compound Name Structure Type Source/Application Analytical Methods
78070287 This compound Likely terpenoid/phenolic Cinnamon essential oil (CIEO) GC-MS, Mass spectrometry
72326 Betulin Triterpenoid Birch bark; anticancer, antiviral NMR, MS
64971 Betulinic Acid Triterpenoid derivative Birch bark; antitumor, anti-HIV X-ray crystallography
5469634 Ginkgolic Acid 17:1 Phenolic lipid Ginkgo biloba; antimicrobial, enzyme inhibitor HPLC-MS
12594 Dehydroepiandrosterone sulfate (DHEAS) Steroid sulfate Human adrenal glands; hormone precursor LC-ESI-MS

Key Observations :

  • Terpenoid Backbone: this compound’s GC-MS profile aligns with terpenoids like betulin (CID 72326) and betulinic acid (CID 64971), which exhibit cyclic or polycyclic structures .
  • Functional Groups : Unlike steroid sulfates (e.g., DHEAS, CID 12594), this compound lacks sulfur-containing moieties, as evidenced by its mass spectral fragmentation .
  • Bioactivity Potential: While betulin derivatives show marked anticancer activity, this compound’s role in CIEO suggests antioxidative or antimicrobial properties, common in plant-derived terpenoids .

Analytical Methodologies Compared

This compound :

  • GC-MS : Optimal for volatile compounds; used to quantify this compound in CIEO fractions (Figure 1(B)) .
  • Source-In Collision-Induced Dissociation (CID) : Applied in mass spectrometry to elucidate fragmentation pathways (Figure 1(D)) .

Similar Compounds :

  • Betulin (CID 72326) : Characterized via NMR for structural confirmation and MS for purity assessment .
  • Ginkgolic Acid (CID 5469634) : Analyzed using HPLC-MS to resolve isomer complexity and quantify bioactive constituents .
  • DHEAS (CID 12594) : LC-ESI-MS with CID fragmentation differentiates it from structurally related steroids .

Technique Limitations :

  • GC-MS (used for this compound) is unsuitable for non-volatile compounds like betulinic acid, which require NMR or X-ray crystallography .

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